![molecular formula C23H28N6O B5540310 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

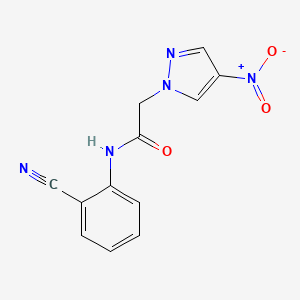

Descripción

This compound belongs to a class of chemicals with a core structure incorporating elements of imidazole and pyrimidine rings, which are significant for their potential in various biological activities and chemical properties. The interest in such compounds is driven by their applications in pharmacology, chemistry, and materials science.

Synthesis Analysis

The synthesis of derivatives similar to the specified compound involves nucleophilic substitution reactions, cyclocondensations, and interactions with different reagents to introduce various functional groups. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by nucleophilic substitution reactions of their core structure with various sulfonyl chlorides, showing potential antiproliferative activity (Mallesha et al., 2012).

Molecular Structure Analysis

Detailed crystal and molecular structure analyses provide insight into the geometrical conformation of similar compounds. For instance, the analysis of dimethylisothiazolopyridine and its derivatives revealed specific tautomeric forms and conformational dependencies influenced by substituent effects, as elucidated through direct methods and electron density maps (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The reactivity of similar compounds under various conditions leads to the formation of novel derivatives with distinct chemical properties. For instance, the transformation of 6-azido-1,3-dimethyluracils into fused pyrimidines like isoxazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines through thermolysis and photolysis demonstrates the versatile chemical reactivity of these compounds (Hirota et al., 1983).

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Research has identified derivatives related to the core structure of 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine, showcasing antiproliferative effects against human cancer cell lines. For instance, a study synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect using the MTT assay method against four human cancer cell lines. Compounds within this series displayed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Synthesis of Novel Heterocyclic Compounds

The compound's derivatives have been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Research involving the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showcased their role as anti-inflammatory and analgesic agents. These compounds exhibited high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).

Antimicrobial and Antiproliferative Activities

Another study synthesized and evaluated a series of novel heterocycles for their antimicrobial and antiproliferative activities. This research not only demonstrated the compounds' effectiveness against various microbial strains but also highlighted their potential in anticancer applications. The study also included molecular docking and computational analyses to explore the mechanisms underlying these activities, providing a deeper understanding of the compounds' interactions with biological targets (Fahim et al., 2021).

Propiedades

IUPAC Name |

1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O/c1-17-18(2)29(16-24-17)22-15-21(25-19(3)26-22)27-11-13-28(14-12-27)23(30)10-9-20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHHDJULCWQKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)